![molecular formula C17H19F3N4O4S B2945515 4-(morpholinosulfonyl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide CAS No. 1448060-45-4](/img/structure/B2945515.png)
4-(morpholinosulfonyl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(morpholinosulfonyl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide is a chemical compound that has been synthesized for scientific research purposes. It is commonly referred to as MRT68921 and is a selective inhibitor of the protein kinase MK2. This compound has been found to have potential therapeutic applications in various diseases, such as cancer and inflammatory disorders.
Wissenschaftliche Forschungsanwendungen
Anticancer Potential
4-(Morpholinosulfonyl)-N-(2-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide and its derivatives have shown promising results in anticancer research. A study by (Praveen Kumar et al., 2021) focused on the synthesis of similar compounds and evaluated their anti-breast cancer activity. The study included molecular docking studies to predict the binding with estrogen receptor α (ERα), indicating potential as a potent anti-breast cancer agent.
Antimicrobial Activity
Research on derivatives of 4-(Morpholinosulfonyl)-N-(2-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide has also demonstrated antimicrobial properties. (Anamika Sharma et al., 2017) synthesized a series of pyrazole-containing s-triazine derivatives and evaluated their antimicrobial and antifungal activity against several microorganisms.
Antithrombotic Effects
One of the derivatives of 4-(Morpholinosulfonyl)-N-(2-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide, known as MS-180, has been studied for its antiaggregatory and antithrombotic effects. (H. Banno et al., 1999) investigated MS-180, a novel platelet glycoprotein IIb/IIIa receptor antagonist, finding it effective in inhibiting thrombus formation and platelet aggregation.
Antiviral Properties
Research into derivatives of this compound has also explored potential antiviral properties. (Ş. Küçükgüzel et al., 2013) synthesized novel derivatives and evaluated their activities, including anti-HCV effects, showing modest inhibition of HCV NS5B RdRp activity.
Crystal and Molecular Structure Analysis
The crystal and molecular structure of derivatives of 4-(Morpholinosulfonyl)-N-(2-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide has been a subject of research, providing insights into their potential biological activities. (Jiu-Fu Lu et al., 2017) conducted a study on the synthesis and structure analysis of a related compound, showing its effectiveness in inhibiting cancer cell proliferation.
Eigenschaften
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O4S/c18-17(19,20)15-5-7-23(22-15)8-6-21-16(25)13-1-3-14(4-2-13)29(26,27)24-9-11-28-12-10-24/h1-5,7H,6,8-12H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKFCOBRELGCES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCN3C=CC(=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.